1-Benzyl-6-nitro-2-phenyl-1H-benzimidazole
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Overview
Description
1-Benzyl-6-nitro-2-phenyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-nitro-2-phenyl-1H-benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . Another method includes the use of formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization . Microwave-assisted synthesis has also been reported to increase yield and reduce reaction time .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves multi-step processes that ensure high yield and purity. The use of environmentally benign solvents and renewable methine sources, such as D-glucose, has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-nitro-2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Cyclization: The formation of the benzimidazole ring involves cyclization reactions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium metabisulfite, formic acid, iron powder.
Reducing Agents: Ammonium chloride.
Catalysts: Zinc-catalyzed cyclization, microwave irradiation.
Major Products:
Amino Derivatives: Reduction of the nitro group leads to amino derivatives.
Substituted Benzimidazoles: Various substituted benzimidazoles can be synthesized depending on the starting materials and reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of nonlinear optical and ferroelectric materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-nitro-2-phenyl-1H-benzimidazole involves its interaction with molecular targets such as tubulin, which is a vital part of the cytoskeleton and mitotic spindle . By binding to tubulin, the compound disrupts cell division, making it a potential anticancer agent . The nitro group also plays a role in its biological activity by undergoing reduction to form reactive intermediates .
Comparison with Similar Compounds
1-Benzyl-6-nitro-2-phenyl-1H-benzimidazole can be compared with other benzimidazole derivatives:
1-Benzyl-2-phenyl-1H-benzimidazole: Lacks the nitro group, which may result in different biological activities.
2-Phenylbenzimidazole: A simpler structure with different chemical properties.
Benzimidazole: The parent compound with a wide range of applications.
The presence of the nitro group in this compound makes it unique and contributes to its specific chemical and biological properties.
Properties
CAS No. |
109747-07-1 |
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Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-benzyl-6-nitro-2-phenylbenzimidazole |
InChI |
InChI=1S/C20H15N3O2/c24-23(25)17-11-12-18-19(13-17)22(14-15-7-3-1-4-8-15)20(21-18)16-9-5-2-6-10-16/h1-13H,14H2 |
InChI Key |
DEIAHRQMZZMSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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